

"4-Bromothiophene-3-carboxamide" IUPAC name and structure

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Compound of Interest

Compound Name: **4-Bromothiophene-3-carboxamide**

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An In-Depth Technical Guide to **4-Bromothiophene-3-carboxamide**: A Versatile Bifunctional Building Block for Research and Development

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the thiophene nucleus is a privileged scaffold, prized for its unique electronic properties and its ability to act as a bioisostere for the phenyl ring.^[1] This guide focuses on a particularly valuable derivative: **4-Bromothiophene-3-carboxamide**.

This molecule is a bifunctional synthetic building block, featuring a synthetically versatile bromine atom poised for cross-coupling reactions and a carboxamide group that serves as a crucial interaction point in biologically active molecules. Its structured arrangement of reactive sites makes it an indispensable intermediate for constructing complex molecular architectures.

This document provides a comprehensive overview for researchers and drug development professionals, detailing the core properties, synthesis strategies, chemical reactivity, and key applications of **4-Bromothiophene-3-carboxamide**. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this compound's utility.

Core Molecular Profile

The fundamental identity of a chemical compound is rooted in its structure and physical properties. **4-Bromothiophene-3-carboxamide** is unambiguously defined by the following identifiers and characteristics.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	4-Bromothiophene-3-carboxamide	
Synonym	4-Bromothiophene-3-carboxylic acid amide	
CAS Number	100245-61-2	
Molecular Formula	C ₅ H ₄ BrNOS	
Molecular Weight	206.06 g/mol	
Physical Form	Solid	
Melting Point	150-155 °C	
SMILES	NC(=O)c1csc(Br)c1	
InChI Key	BMZBDWPOBVGKSU-UHFFFAOYSA-N	

The structural arrangement, with the carboxamide and bromine on adjacent carbons (C3 and C4), creates a specific steric and electronic environment that dictates its reactivity and potential applications.

Caption: Molecular structure of **4-Bromothiophene-3-carboxamide**.

Synthesis and Mechanistic Insights

The synthesis of **4-Bromothiophene-3-carboxamide** can be approached from several precursors. The choice of route often depends on the availability of starting materials, scale, and desired purity. The most direct and reliable method involves the functionalization of a pre-existing carboxyl group.

Primary Synthetic Route: Amidation of 4-Bromothiophene-3-carboxylic Acid

This is a robust and widely applicable strategy that leverages the commercially available precursor, 4-bromothiophene-3-carboxylic acid.^[2] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis.

Causality Behind the Method: This pathway is preferred for its high efficiency and selectivity. The carboxylic acid group is readily activated for nucleophilic attack by ammonia or an ammonia equivalent, without disturbing the C-Br bond or the thiophene ring under standard conditions.



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Caption: Workflow for the synthesis via the acid chloride intermediate.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

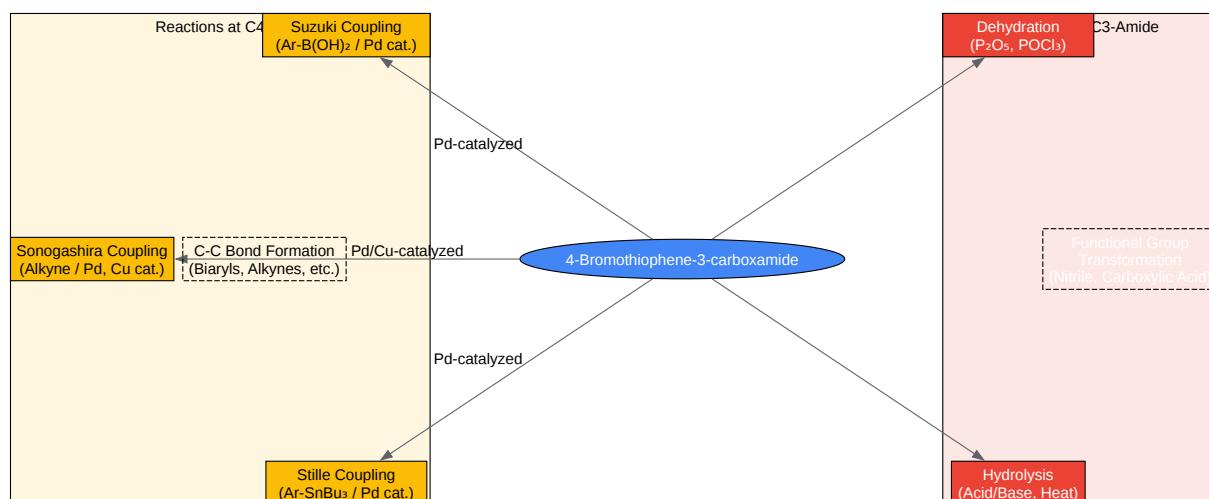
This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

- Acid Chloride Formation (Activation):
 - To a solution of 4-bromothiophene-3-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C.
 - Expertise Note: A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is the true catalytic species.

- Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution (SO_2 and HCl) ceases.
 - Remove the solvent and excess SOCl_2 under reduced pressure to yield the crude 4-bromothiophene-3-carbonyl chloride. This intermediate is moisture-sensitive and typically used immediately without further purification.
- **Amidation (Nucleophilic Substitution):**
 - Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH_4OH) dropwise with vigorous stirring.
 - Trustworthiness Check: The reaction is highly exothermic. Slow addition is critical to control the temperature and prevent side reactions. Formation of a white precipitate (ammonium chloride) is a visual indicator of reaction progress.
 - After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
 - **Work-up and Purification:**
 - Quench the reaction by adding water.
 - Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield pure **4-bromothiophene-3-carboxamide**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-bromothiophene-3-carboxamide** lies in the orthogonal reactivity of its two functional groups. This allows for sequential, selective modifications, making it a cornerstone for building molecular complexity.



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Caption: Key reactivity pathways for **4-Bromothiophene-3-carboxamide**.

The Bromine Handle: A Gateway to Cross-Coupling

The bromine atom at the C4 position is the molecule's primary site for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[3]

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
- Stille Coupling: Reaction with organostannanes, offering an alternative route to C-C bonds that is often tolerant of a wide range of functional groups.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers into a molecular scaffold.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to substituted aniline-type structures.

Expertise Insight: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as debromination. The electron-withdrawing nature of the adjacent carboxamide group can influence the reactivity of the C-Br bond, sometimes requiring more electron-rich phosphine ligands to facilitate the oxidative addition step in the catalytic cycle.

The Carboxamide Moiety: A Biological Anchor and Functional Precursor

The primary carboxamide at the C3 position is pivotal for biological applications. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to form strong, directional interactions with protein targets like enzyme active sites and receptors.

While often retained in the final molecule, the carboxamide can also be transformed:

- Dehydration: Treatment with strong dehydrating agents (e.g., P_2O_5 , $POCl_3$, or trifluoroacetic anhydride) converts the amide to the corresponding 4-bromothiophene-3-carbonitrile. This changes the group's steric profile and electronic properties from a hydrogen-bonding moiety to a linear, electron-withdrawing nitrile.

- Hydrolysis: Under harsh acidic or basic conditions, the amide can be hydrolyzed back to 4-bromothiophene-3-carboxylic acid, enabling further derivatization pathways.

Applications in Research and Development

The dual functionality of **4-bromothiophene-3-carboxamide** makes it a high-value intermediate in several cutting-edge research areas.

Medicinal Chemistry and Drug Discovery

The thiophene carboxamide scaffold is a recurring motif in molecules designed to modulate key biological pathways, particularly in oncology.[\[1\]](#)

- Kinase Inhibitors: Many small-molecule kinase inhibitors target the ATP-binding site of enzymes. The carboxamide group can form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The C4-bromo position serves as a convenient attachment point for vectors that project into other pockets of the active site to enhance potency and selectivity. Derivatives of thiophene-3-carboxamide have been successfully developed as potent inhibitors of:
 - VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key target for developing anti-angiogenic drugs to starve tumors of their blood supply.[\[4\]](#)
 - EGFR (Epidermal Growth Factor Receptor): An oncogenic driver in several human cancers, making its inhibition a validated anti-cancer strategy.[\[5\]](#)
- Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined functional groups, this molecule is an ideal starting point or "fragment" for FBDD campaigns. Initial hits from fragment screening can be elaborated via cross-coupling at the bromine position to rapidly build potency.

Materials Science

Functionalized thiophenes are the fundamental repeating units in many conductive polymers and organic electronic materials.[\[3\]](#) While this specific molecule is primarily used in life sciences, its structure is relevant. The ability to polymerize or functionalize thiophene rings via cross-coupling reactions is central to creating materials for:

- Organic Light-Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
- Organic Field-Effect Transistors (OFETs)

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Typical Spectroscopic Data for **4-Bromothiophene-3-carboxamide**

Technique	Expected Observations
¹ H NMR	Two doublets in the aromatic region (~7.5-8.5 ppm) corresponding to the two protons on the thiophene ring, with a characteristic small coupling constant ($J \approx 3-5$ Hz). A broad singlet (or two separate broad signals) in the downfield region (~6.0-7.5 ppm) for the two amide (-NH ₂) protons.
¹³ C NMR	Four distinct signals in the aromatic region (~110-140 ppm) for the thiophene ring carbons. A signal for the carbonyl carbon (C=O) further downfield (~160-170 ppm).
IR Spectroscopy	Two characteristic sharp peaks for N-H stretching around 3400 cm ⁻¹ and 3200 cm ⁻¹ . A strong absorption band for the C=O (Amide I) stretch around 1650-1680 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak (M ⁺) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Conclusion

4-Bromothiophene-3-carboxamide is far more than a simple chemical. It is a strategically designed building block that offers chemists a reliable and versatile platform for molecular innovation. Its orthogonal reactive sites—a bromine atom ready for sophisticated cross-coupling and a carboxamide group primed for biological interaction—provide a logical and efficient route to novel compounds. For professionals in drug discovery, this molecule represents a key intermediate for accessing promising chemical space, particularly in the development of targeted therapies like kinase inhibitors. As synthetic methodologies continue to advance, the utility and importance of such well-crafted intermediates will only continue to grow.

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